3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione
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Overview
Description
3-(4-Methoxyphenyl)-4-phenylthiazole-2(3H)-thione is a heterocyclic compound that features a thiazole ring substituted with a 4-methoxyphenyl group and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized with phenacyl bromide in the presence of a base to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-phenylthiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents (e.g., dichloromethane).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by inhibiting key enzymes involved in cell cycle regulation or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-4-phenylthiazole: Lacks the thione group but shares similar structural features.
4-Phenylthiazole-2(3H)-thione: Lacks the 4-methoxyphenyl group but retains the thiazole-thione core.
3-(4-Methoxyphenyl)-4-phenylthiazolidine: A reduced form of the thiazole-thione compound.
Uniqueness
3-(4-Methoxyphenyl)-4-phenylthiazole-2(3H)-thione is unique due to the presence of both the 4-methoxyphenyl and phenyl groups, which may contribute to its specific biological activities and chemical reactivity. The thione group also provides additional sites for chemical modification and potential interactions with biological targets .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c1-18-14-9-7-13(8-10-14)17-15(11-20-16(17)19)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEGPQUELBNHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CSC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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